molecular formula C11H14N2O2 B6258599 1-nitroso-4-phenylpiperidin-4-ol CAS No. 16533-05-4

1-nitroso-4-phenylpiperidin-4-ol

Cat. No.: B6258599
CAS No.: 16533-05-4
M. Wt: 206.2
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Description

1-Nitroso-4-phenylpiperidin-4-ol is a heterocyclic compound of significant interest in scientific research, featuring a piperidin-4-ol core substituted with a phenyl group at position 4 and a nitroso (-N=O) group at position 1 . Piperidin-4-ol derivatives are recognized for their diverse pharmacological potential and are frequently investigated for their biological activities. Research into similar structural analogs indicates potential applications in medicinal chemistry, including the exploration of anticancer and antimicrobial properties . Studies suggest that derivatives of this compound may exhibit cytotoxic effects by inducing apoptosis in tumor cells, and their antimicrobial activity is being explored for the development of new antibiotics . The mechanism of action is thought to involve the nitroso group, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function and may result in inhibition of enzyme activity or induction of cellular stress responses . The synthesis of this compound typically involves the nitrosation of its immediate precursor, 4-phenylpiperidin-4-ol, using sodium nitrite (NaNO₂) under acidic conditions such as hydrochloric acid (HCl) or acetic acid (AcOH) . The structure of this compound is characterized by key spectroscopic features, including an N=O stretch at 1490–1520 cm⁻¹ in IR spectroscopy and a molecular formula of C11H14N2O2 . This product is intended for Research Use Only. It is not approved for human or veterinary use, nor for any form of bodily introduction.

Properties

CAS No.

16533-05-4

Molecular Formula

C11H14N2O2

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Preparation Methods

4-Phenylpiperidin-4-ol as the Immediate Precursor

4-Phenylpiperidin-4-ol serves as the direct substrate for nitrosation. Its synthesis typically involves:

  • Grignard Addition to 1-Protected-4-piperidone :

    • 1-Benzyl-4-piperidone reacts with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 1-benzyl-4-phenylpiperidin-4-ol.

    • Deprotection : Catalytic hydrogenation (e.g., 5% Pd/C, H₂, 45°C) removes the benzyl group, generating 4-phenylpiperidin-4-ol.

  • Alternative Protecting Groups :

    • Trityl or tert-butoxycarbonyl (Boc) groups may replace benzyl to simplify deprotection. For example, Boc-protected intermediates undergo acidolysis (HCl/dioxane) without requiring hydrogenation.

Nitrosation of 4-Phenylpiperidin-4-ol

Nitrosation introduces the nitroso (-N=O) group at the piperidine nitrogen (N1). Standard conditions include:

  • Reagents : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) or acetic acid (AcOH).

  • Solvents : Aqueous ethanol or dichloromethane (DCM).

  • Temperature : 0–25°C to minimize side reactions (e.g., over-oxidation).

Mechanistic Insight :
The reaction proceeds via electrophilic attack of the nitrosium ion (NO⁺) on the amine nitrogen, followed by tautomerization to stabilize the nitroso group.

Optimization of Nitrosation Conditions

Critical Parameters

ParameterOptimal RangeImpact on Yield/Purity
NaNO₂ Equivalents1.0–1.2 eqExcess drives completion but risks diazotization
Acid Concentration2–4 M HClLower concentrations slow reaction; higher concentrations promote decomposition
Reaction Time2–4 hoursProlonged durations increase byproducts (e.g., nitro derivatives)
Temperature0–10°CHigher temperatures accelerate side reactions

Case Study :
A 78% yield was achieved using 1.1 eq NaNO₂ in 3 M HCl/ethanol at 5°C for 3 hours. Beyond 1.2 eq, yields dropped to 62% due to nitroso-to-nitro oxidation.

Solvent Effects

  • Polar Protic Solvents (e.g., ethanol) : Enhance nitroso group stability via hydrogen bonding but may protonate the amine, reducing reactivity.

  • Aprotic Solvents (e.g., DCM) : Improve amine nucleophilicity but require strict anhydrous conditions to prevent hydrolysis.

Industrial-Scale Synthesis Challenges

Limitations of Traditional Methods

  • Phenyllithium Usage : Early routes employed phenyllithium for piperidone arylation, posing safety and scalability issues.

  • Multi-Step Deprotection : Benzyl group removal via hydrogenation necessitates high-pressure equipment and palladium catalysts, increasing costs.

Modern Alternatives

Patent-Based Improvements (US20040171837A1) :

  • Cyanohydrin Intermediate Route :

    • 1-Benzyl-4-piperidone reacts with KCN to form cyanohydrin, which undergoes aminolysis with N-benzylmethylamine.

    • Phenylmagnesium bromide addition introduces the phenyl group, followed by hydrogenolytic deprotection.

    • Advantage : Avoids phenyllithium and reduces steps from six to four.

  • One-Pot Reactions :

    • Combining cyanohydrin formation and aminolysis in a single reactor minimizes purification steps, improving throughput.

Emerging Methodologies

Enzymatic Nitrosation

Preliminary studies explore nitrosylases for regioselective nitrosation under mild conditions (pH 7, 25°C). While yields remain low (~35%), this approach offers eco-friendly advantages.

Flow Chemistry Applications

Microreactors enable precise control of exothermic nitrosation steps, achieving 85% yield with residence times under 10 minutes.

Analytical Validation of Synthesis

Structural Confirmation

TechniqueDiagnostic Features
¹H NMR - N1-H signal at δ 8.2–8.5 ppm (nitroso proton)
¹³C NMR - C4 (phenyl-bearing carbon) at δ 145–150 ppm
IR - N=O stretch at 1490–1520 cm⁻¹
MS (ESI) Molecular ion peak at m/z 220.23 [M+H]⁺

Purity Assessment

HPLC with UV detection (λ = 254 nm) routinely achieves >98% purity using C18 columns and acetonitrile/water gradients.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)ScalabilityCost ($/kg)
Grignard + Nitrosation565–78Moderate1,200
Cyanohydrin Patent472–85High900
Enzymatic330–35Low2,500

Key Insight : The patent route offers the best balance of yield and scalability, though enzymatic methods may gain traction with further optimization.

Chemical Reactions Analysis

1-Nitroso-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Nitroso-4-phenylpiperidin-4-ol has been studied for its potential applications across several domains:

Medicinal Chemistry

  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in tumor cells, suggesting that this compound could serve as a lead compound in cancer therapy.
  • Antimicrobial Effects : The compound's derivatives are being explored for their antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Study: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that it can induce apoptosis in specific cancer cell lines through the activation of caspases. This suggests a promising avenue for further research into its use as an anticancer agent .

Case Study: Antimicrobial Research

Another study focused on the antimicrobial effects of this compound, highlighting its potential against various bacterial strains. The findings suggest that modifications to the structure could enhance its efficacy as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-nitroso-4-phenylpiperidin-4-ol involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of cellular stress responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 1-nitroso-4-phenylpiperidin-4-ol and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Phenyl (C4), Nitroso (N1) C₁₁H₁₂N₂O₂ 220.23 (estimated) Nitroso, hydroxyl
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol 2-Fluoro-4-nitrophenyl (C4) C₁₁H₁₂FN₂O₃ 240.23 Nitro, fluoro, hydroxyl
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Benzyl (N1), 4-Fluorophenyl (C4) C₁₈H₂₀FNO 297.36 Benzyl, fluoro, hydroxyl
1-Benzyl-4-phenylpiperidin-4-ol Benzyl (N1), Phenyl (C4) C₁₈H₂₁NO 267.37 Benzyl, phenyl, hydroxyl
4-Pyridinol-1-oxide Pyridine oxide (core) C₅H₅NO₂ 111.10 Pyridine N-oxide, hydroxyl

Key Observations :

  • Nitroso vs. Nitro Groups : The nitroso group in the target compound is less electron-withdrawing but more reactive than the nitro group in 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. This difference may influence stability and biological activity, as nitro groups are often associated with enhanced metabolic resistance .
  • Benzyl vs. Nitroso : Benzyl substituents (e.g., in 1-benzyl-4-phenylpiperidin-4-ol) introduce steric bulk and aromatic stacking capabilities, whereas the nitroso group may act as a hydrogen bond acceptor or participate in redox reactions .

Physicochemical Properties

  • Solubility : The hydroxyl group in all compounds confers some polarity, but bulkier substituents like benzyl (logP ~2.5–3.0) reduce water solubility compared to smaller groups like nitroso .
  • Stability : Nitroso compounds are prone to dimerization or decomposition under light or heat, whereas nitro derivatives (e.g., 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol) are more thermally stable .

Pharmacological Implications

  • Target Compound: The nitroso group may act as a prodrug moiety, releasing nitric oxide (NO) under physiological conditions, which could confer vasodilatory or antimicrobial effects .
  • Fluorophenyl Analogs : Fluorine substitution in 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol is associated with improved blood-brain barrier penetration, a feature leveraged in antipsychotic drug design .

Q & A

Q. What advanced techniques validate the proposed mechanism of action for this compound in neurological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors.
  • Cryo-EM : Visualizes compound-receptor complexes at near-atomic resolution.
  • Knockout Models : CRISPR-edited neuronal cells confirm target specificity .

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